rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate
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Overview
Description
Rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate is a complex organic compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique ring structures, which can impart distinct chemical and physical properties. The presence of a chlorosulfonyl group and a carboxylate ester in its structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate, can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable and efficient synthetic routes. The use of photochemistry to access new building blocks via [2 + 2] cycloaddition is one such method . This approach allows for the modular and efficient synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations .
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The presence of the chlorosulfonyl group makes it susceptible to oxidation reactions.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chlorosulfonyl group can lead to the formation of sulfonic acids, while reduction of the carboxylate ester can yield the corresponding alcohol.
Scientific Research Applications
Rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the arrangement of their ring systems.
Bicyclo[3.1.1]heptanes: These compounds have an additional carbon atom in their ring structure, leading to different chemical properties.
8-Azabicyclo[3.2.1]octane: This scaffold is central to the family of tropane alkaloids and displays a wide array of biological activities.
Uniqueness
Rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of both a chlorosulfonyl group and a carboxylate ester in a bicyclic framework provides distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C8H11ClO4S |
---|---|
Molecular Weight |
238.69 g/mol |
IUPAC Name |
methyl (1R,4S,5R)-4-chlorosulfonylbicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C8H11ClO4S/c1-13-7(10)8-3-2-6(5(8)4-8)14(9,11)12/h5-6H,2-4H2,1H3/t5-,6-,8+/m0/s1 |
InChI Key |
CSFKPQPXXZUVCY-VMHSAVOQSA-N |
Isomeric SMILES |
COC(=O)[C@@]12CC[C@@H]([C@@H]1C2)S(=O)(=O)Cl |
Canonical SMILES |
COC(=O)C12CCC(C1C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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